Urbacide

Übersicht

Beschreibung

Synthesis Analysis

Recent advancements have focused on the synthesis of ureas and carbamates from amines and CO2 under mild conditions, offering an efficient method for producing these compounds. The synthesis involves the catalyzed reaction of amines with gaseous carbon dioxide, generating carbamic acids that are then converted into the desired ureas or carbamates through specific reactions (Peterson, Stucka, & Dinsmore, 2010).

Molecular Structure Analysis

The molecular structure of ureas and related compounds has been extensively analyzed through various spectroscopic techniques. For instance, novel N-phosphinyl ureas were synthesized and characterized, providing valuable insights into their conformation and stability. These studies utilize NMR, IR, UV, and X-ray crystallography to elucidate the structural features influencing their chemical behavior and potential applications (Gholivand & Dorosti, 2011).

Chemical Reactions and Properties

The catalytic synthesis of cyclic carbamates and ureas involves novel methodologies that highlight the versatility of these compounds in forming bioactive structures. These processes leverage hydrogen atom transfer and radical-polar crossover mechanisms to produce a variety of ring sizes, demonstrating the functional-group tolerance and scalability of these synthesis methods (Nagai, Mimata, Terada, Sebe, & Shigehisa, 2020).

Wissenschaftliche Forschungsanwendungen

Mitochondrial Target-site of Bifenazate

Bifenazate, often used to control spider mites, initially thought to be a neurotoxin, has been suggested to have a mitochondrial target site. Research indicates a biochemical interaction between bifenazate and mitochondrial complex III in Tetranychus urticae, suggesting a mode of action via inhibition of complex III at the cytochrome b Qo site. This insight into bifenazate's mechanism can inform its application and development for more effective pest control (Nieuwenhuyse et al., 2012).

Microencapsulation for Pest Control

Microencapsulation of plant extracts, such as Annona squamosa L. seeds, has been explored for pest control. This method enhances stability and effectiveness in targeting pests like Tetranychus urticae. Microencapsulation shows promise for developing environmentally friendly, sustainable pest control strategies (Maciel et al., 2019).

Ovicidal Actions on Spider Mites

Research on the ovicidal action of benomyl, a systemic fungicide, has demonstrated its effectiveness in reducing the hatch of Tetranychus urticae eggs. Understanding the specific actions of such compounds can aid in developing targeted strategies for managing pest populations in agricultural settings (Spadafora & Lindquist, 1972).

Impacts on Rust Fungi in Agriculture

Triadimefon's impact on rust fungi, a significant agricultural concern, has been studied for its effects on the ultrastructure of fungi infecting wheat and broad bean leaves. Such research is crucial for improving fungicides and managing crop diseases more effectively (Pring, 1984).

Economic Importance of Acaricides

The economic implications of acaricides in controlling phytophagous mites highlight the necessity of these compounds in agriculture. Understanding their usage, resistance development, and new modes of action is essential for sustainable agriculture and effective pest control (Van Leeuwen et al., 2015).

Zukünftige Richtungen

The evidence suggests that in the Donbas region and the south, Russian forces are systematically destroying infrastructure to take and hold territory . The Russian military will continue to reject the principles of distinction, proportionality, and necessity, aiming to cripple Ukraine’s critical national infrastructure and to weaponize chaos, destruction, and civilian harm .

Wirkmechanismus

Target of Action

Urbacide, a term derived from urban studies, refers to the deliberate and premeditated destruction of cities, their iconic architecture, and their identity . The primary target of urbacide is the city itself, with the aim of disrupting its structure, functionality, and identity .

Mode of Action

Urbacide operates through a series of actions that lead to the degradation and eventual destruction of urban environments . This involves the implementation of policies, practices, and processes that promote the deterioration of cities, leading to their inability to facilitate the daily lives of their inhabitants . The actions of urbicidal practices can be seen in the eradication of slums, abandonment of neighborhoods, and urban catastrophes .

Biochemical Pathways

These disruptions can be likened to alterations in biochemical pathways, leading to downstream effects such as social dislocation, economic decline, and cultural erosion .

Result of Action

The molecular and cellular effects of urbacide manifest as physical changes in the urban environment and socio-economic impacts on the city’s inhabitants . This includes the destruction of buildings and infrastructure, displacement of populations, and the erosion of cultural and social systems .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of urbacide . These factors can include political, economic, and social conditions, as well as geographical and climatic factors. For instance, political instability, economic decline, social unrest, and natural disasters can all contribute to the acceleration of urbacide .

Eigenschaften

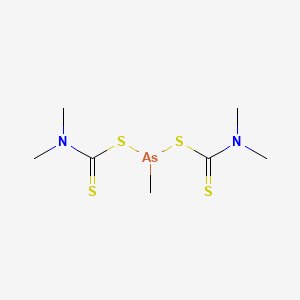

IUPAC Name |

[dimethylcarbamothioylsulfanyl(methyl)arsanyl] N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15AsN2S4/c1-8(13-6(11)9(2)3)14-7(12)10(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDDEJAABOMVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)S[As](C)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15AsN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179210 | |

| Record name | Urbacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2445-07-0 | |

| Record name | Bis(dimethylthiocarbamylthio)methyl arsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urbacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urbacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URBACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341POS0YBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

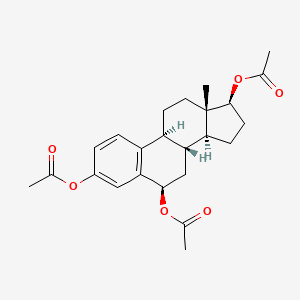

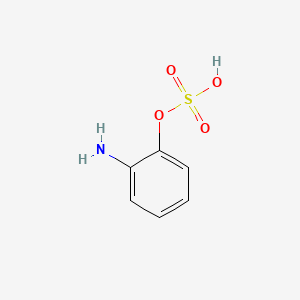

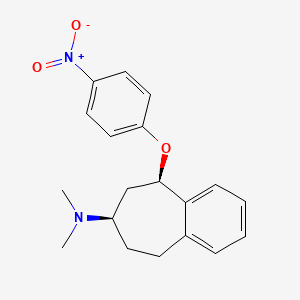

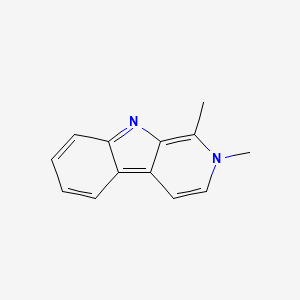

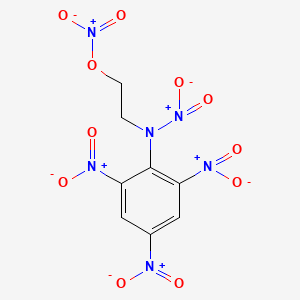

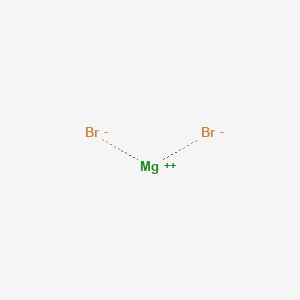

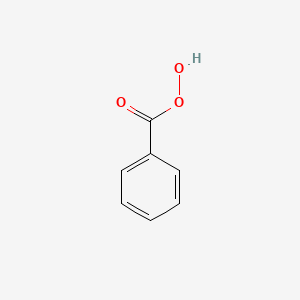

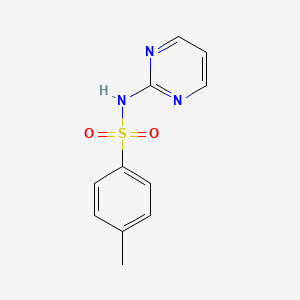

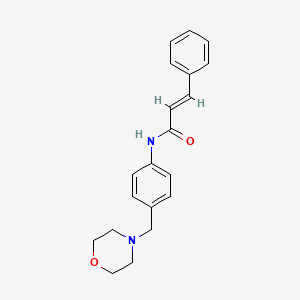

Feasible Synthetic Routes

Q & A

Q1: What is the efficacy of Urbacide against Cercospora capsici, the fungus causing leaf spot in chili peppers?

A2: While the provided research doesn't directly assess the efficacy of Urbacide against Cercospora capsici, it highlights that other fungicides like flusilazole and myclobutanil demonstrate strong inhibitory effects against this pathogen []. Further research is needed to evaluate the specific impact of Urbacide on Cercospora capsici.

Q2: Does Urbacide effectively control the growth of Nigrospora panici?

A3: The research indicates that a mixture of Thiram, Ziram, and Urbacide shows some effectiveness in inhibiting the mycelial growth of Nigrospora panici, although its efficacy is lower compared to Carbendazim []. More specifically, while Carbendazim exhibits an EC50 value of 0.017 µg/mL, the specific EC50 value for the Urbacide-containing mixture is not provided in the study [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)